methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate involves several steps. One efficient method is the rhodium (III)-catalyzed direct C–H oxidative annulation of isoquinolones with allyl alcohols . This protocol enables the straightforward synthesis of structurally diverse isoindolo[2,1-b]isoquinolin-5(7H)-ones with high atom economy and tolerates a broad spectrum of functionalities . The reaction conditions typically involve the use of rhodium catalysts and allyl alcohols as C1 synthons.
Chemical Reactions Analysis
Methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Studies have shown that derivatives of this compound exhibit significant antileishmanial activity, making it a promising candidate for the development of new treatments for visceral leishmaniasis . Additionally, it is used in the development of new chemosensor systems for detecting various analytes .
Mechanism of Action
The mechanism of action of methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antileishmanial activity is believed to result from its ability to interfere with the metabolic pathways of the parasite, ultimately leading to its death .
Comparison with Similar Compounds
Methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate can be compared to other similar compounds, such as methyl 2-[(10aS)-1,3-dioxo-1H,2H,3H,5H,10H,10aH-imidazolidino[1,5-b]isoquinolin-2-yl]acetate and methyl (2S)-2-[(10aS)-1,3-dioxo-1H,2H,3H,5H,10H,10aH-imidazolidino[1,5-b]isoquinolin-2-yl]propanoate These compounds share similar core structures but differ in their functional groups and substituents, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C21H20N2O6 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 2-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H20N2O6/c1-27-17-9-14(20(25)29-3)15(10-18(17)28-2)23-19(24)16-8-12-6-4-5-7-13(12)11-22(16)21(23)26/h4-7,9-10,16H,8,11H2,1-3H3/t16-/m0/s1 |
InChI Key |
XPEFOCSMJGGVQX-INIZCTEOSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N2C(=O)[C@@H]3CC4=CC=CC=C4CN3C2=O)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N2C(=O)C3CC4=CC=CC=C4CN3C2=O)OC |
Origin of Product |
United States |
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